1-But-3-enyl-6-oxabicyclo[3.1.0]hexane
Description
Properties
CAS No. |
119681-01-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-but-3-enyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H14O/c1-2-3-6-9-7-4-5-8(9)10-9/h2,8H,1,3-7H2 |
InChI Key |
ILCPYTLMGISCNO-UHFFFAOYSA-N |
SMILES |
C=CCCC12CCCC1O2 |
Canonical SMILES |
C=CCCC12CCCC1O2 |
Synonyms |
6-Oxabicyclo[3.1.0]hexane, 1-(3-butenyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
The structure of 1-but-3-enyl-6-oxabicyclo[3.1.0]hexane allows it to serve as a versatile building block in organic synthesis. Its unique bicyclic framework facilitates various chemical transformations, making it suitable for the synthesis of complex organic molecules.
Case Study: Synthesis of Carbanucleosides
Recent research has demonstrated the utility of oxabicyclo compounds in synthesizing carbanucleosides, which are nucleoside analogs with enhanced stability and biological activity. The incorporation of this compound into nucleoside frameworks has shown promising results in creating stable compounds that resist enzymatic degradation, thus enhancing their therapeutic potential .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for bioactive compounds.
Antiviral Activity
Research indicates that derivatives of this compound can be evaluated for antiviral activity against viruses such as herpes simplex virus types 1 and 2, and human cytomegalovirus. While initial studies showed that certain derivatives lacked antiviral activity, ongoing investigations aim to modify the structure to enhance efficacy .
Agrochemical Applications
The compound also finds applications in the agrochemical sector, particularly in the development of insecticides.
Insecticide Development
Patents have been filed detailing the use of oxabicyclo compounds, including this compound, in producing cyclopropanecarboxylate insecticides. These insecticides are designed to target specific pests while minimizing environmental impact, showcasing the compound's role in sustainable agriculture .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Used in carbanucleoside synthesis |
| Pharmaceuticals | Precursor for bioactive compounds | Evaluation for antiviral properties ongoing |
| Agrochemicals | Development of insecticides | Targeting specific pests with minimal impact |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
6-Oxabicyclo[3.1.0]hexane Derivatives
6-Oxabicyclo[3.1.0]hexane (Cyclopentene Oxide) :
- trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride: Features an amino group at the 6-position.
Azabicyclo[3.1.0]hexane Derivatives
- 3-Azabicyclo[3.1.0]hexanes :
- Replacing oxygen with nitrogen enhances basicity and enables interactions with neurotransmitter receptors (e.g., serotonin, dopamine).
- Example: 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes show triple reuptake inhibition (SERT, NET, DAT) with brain penetration (B/B > 4) and oral bioavailability (>30%) .
- Structural rigidity improves selectivity for opioid and dopamine D3 receptors compared to flexible analogues .
Diazabicyclo[3.1.0]hexane Derivatives
- Methyl substitutions (e.g., 6,6′-dimethyl derivatives) alter torsional angles (N5N1C2C3), flattening the 5-membered ring and enhancing enzyme inhibition .
Functional Group Modifications
UDP-Galactosyltransferase Inhibitors
- Bicyclo[3.1.0]hexane derivatives with amino groups (e.g., compound 2 in ) mimic the electrophilic transition state of glycosylation. Protonation under physiological conditions generates a positive charge critical for binding to GlfT2’s active site . 1-But-3-enyl-6-oxabicyclo[3.1.0]hexane’s butenyl group may sterically hinder similar interactions unless strategically positioned.
Terpenoid Analogues
- Bicyclo[3.1.0]hexane-containing terpenoids (e.g., derivatives of (+)-3-carene) exhibit fragrance properties dependent on endo/exo double bonds. The butenyl group in the target compound could mimic natural ionones but lacks the stereochemical complexity of terpenoid side chains .
Physicochemical Properties
- 6,6-Dichloro-2,4-dimethoxy-3-oxabicyclo[3.1.0]hexane :
- This compound :
- Predicted higher lipophilicity (logP ~2.5) due to the butenyl chain, favoring membrane permeability.
- Conjugated double bond may increase susceptibility to oxidation compared to saturated analogues.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Key Advantages | References |
|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | High regioselectivity | |
| Pd-Catalyzed Cyclization | Pd catalysts, N-tosylhydrazones | Stereochemical control | |
| AI Retrosynthesis | Template_relevance models | Rapid route optimization |
(Basic) How is the structural characterization of this compound performed?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies ring strain and stereochemistry. For example, cyclopropane protons exhibit distinct coupling patterns (e.g., J = 5–8 Hz) .
- X-ray Crystallography : Resolves absolute configuration, critical for confirming bicyclic geometry and substituent orientation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, with fragmentation patterns indicating ring-opening behavior .
(Advanced) How can stereochemical challenges in synthesizing the bicyclo[3.1.0]hexane scaffold be addressed?
Methodological Answer:
Stereochemical control is achieved via:
- Chiral Catalysts : Palladium complexes with chiral ligands induce enantioselectivity in cyclopropanation .
- Stereoselective Epoxidation : Using Sharpless or Jacobsen conditions to direct oxirane ring formation .
- Conformational Locking : Rigid templates (e.g., 3-oxabicyclo[3.1.0]hexane derivatives) pre-organize intermediates, reducing stereochemical ambiguity .
(Advanced) What computational methods are used to model the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts transition states for ring-opening reactions and evaluates strain energy (~20–30 kcal/mol for cyclopropane rings) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, e.g., polar aprotic solvents stabilizing carbocation intermediates .
- Retrosynthetic AI Models : Tools like Pistachio prioritize feasible routes by analyzing bond dissociation energies and steric effects .
(Advanced) How should researchers resolve contradictions in reported reaction yields for similar bicyclic ethers?
Methodological Answer:
Contradictions arise from variations in:
- Catalyst Purity : Trace metals in Pd catalysts can alter diastereoselectivity; use ICP-MS to verify .
- Reaction Scale : Microfluidic reactors improve mixing and heat transfer vs. batch methods, reducing side reactions .
- Analytical Methods : Validate yields via orthogonal techniques (e.g., GC-MS vs. NMR integration) .
(Basic) What biological activities are explored for oxabicyclo[3.1.0]hexane derivatives?
Methodological Answer:
While direct data on this compound is limited, analogs show:
- Antimicrobial Activity : Azabicyclo derivatives (e.g., Trovafloxacin) inhibit bacterial gyrase via topoisomerase IV targeting .
- Enzyme Interaction Studies : Bicyclic ethers act as rigid analogs in probing catalytic mechanisms (e.g., cytochrome P450 oxidation) .
Q. Assay Design :
- MIC Testing : Evaluate bacterial growth inhibition using broth microdilution .
- Molecular Docking : Predict binding affinities to enzyme active sites (e.g., using AutoDock Vina) .
(Advanced) How can researchers design experiments to study ring strain effects on reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated compounds in ring-opening reactions .
- Thermal Analysis : DSC measures strain energy release during decomposition .
- Comparative DFT Studies : Calculate strain energies of bicyclo[3.1.0]hexane vs. monocyclic analogs .
(Advanced) How is this compound used in nucleoside analog synthesis?
Methodological Answer:
The oxabicyclo scaffold mimics ribose conformations in nucleosides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
